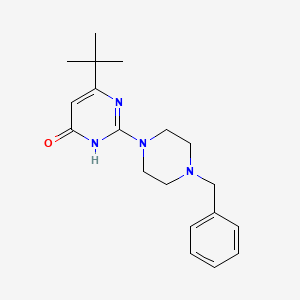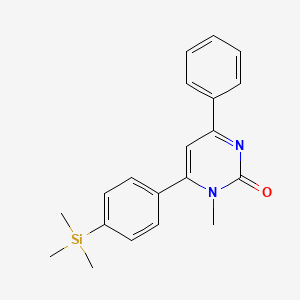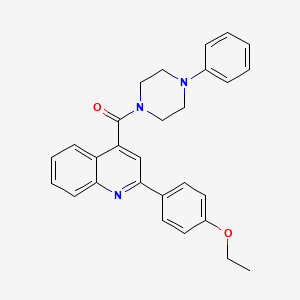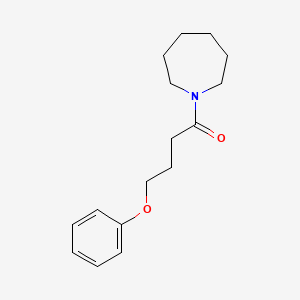
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a benzylpiperazine derivative reacts with the pyrimidine core.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using a tert-butyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted synthesis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: Studies have explored its cytotoxic activity against various cancer cell lines, including BT-474, HeLa, and MCF-7.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one involves multiple molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Cytotoxicity: The compound induces apoptosis in cancer cells by disrupting tubulin polymerization and causing cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have shown neuroprotective and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine Derivatives: These derivatives are potent antitumor agents and have been studied for their antiproliferative activity against various cancer cell lines.
Uniqueness
2-(4-benzylpiperazin-1-yl)-6-tert-butylpyrimidin-4(3H)-one stands out due to its unique combination of neuroprotective, anti-inflammatory, and cytotoxic properties. Its ability to target multiple pathways makes it a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-tert-butyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-19(2,3)16-13-17(24)21-18(20-16)23-11-9-22(10-12-23)14-15-7-5-4-6-8-15/h4-8,13H,9-12,14H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJQPRIGPJRAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
![N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide](/img/structure/B5986920.png)

![2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5986928.png)
![[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride](/img/structure/B5986930.png)
![(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B5986932.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5986944.png)

![[4-(4-Ethylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B5986963.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(spiro[2.5]oct-1-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986973.png)

![ethyl 2-anilino-5-[3-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5986991.png)
![4-(4-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5987010.png)
